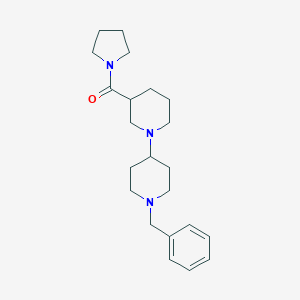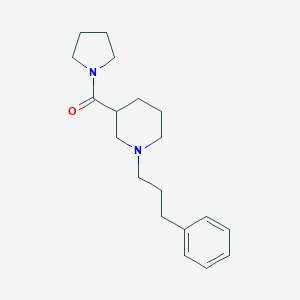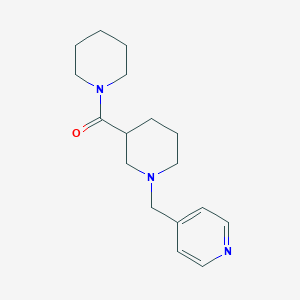
N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine, also known as Bemethyl, is a chemical compound belonging to the class of piperidine derivatives. It is a selective norepinephrine reuptake inhibitor (NRI) that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine selectively inhibits the reuptake of norepinephrine, leading to an increase in its concentration in the synaptic cleft. This results in enhanced activation of postsynaptic norepinephrine receptors, leading to increased arousal and attention. N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine has also been shown to have weak affinity for dopamine and serotonin receptors, but its primary mechanism of action is the inhibition of norepinephrine reuptake.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine has been shown to increase the levels of norepinephrine in the brain, leading to enhanced arousal, attention, and mood. It has also been shown to increase the release of dopamine and serotonin, which are involved in the regulation of mood and motivation. N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine has been shown to have a low potential for abuse and addiction, and it does not produce significant side effects at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine has several advantages for lab experiments, including its high selectivity for norepinephrine reuptake inhibition, low potential for abuse and addiction, and lack of significant side effects at therapeutic doses. However, it has several limitations, including its low potency compared to other NRI drugs and its limited efficacy in the treatment of certain disorders such as major depressive disorder.
Orientations Futures
There are several future directions for the study of N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine. One area of research is the development of more potent and selective NRI drugs that can be used in the treatment of various neurological and psychiatric disorders. Another area of research is the investigation of the potential use of N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine in the treatment of other disorders such as anxiety disorders and post-traumatic stress disorder (PTSD). Additionally, the mechanisms underlying the effects of N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine on neurotransmitter systems in the brain need to be further elucidated to better understand its therapeutic potential.
Méthodes De Synthèse
N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine can be synthesized by reacting N-benzylpiperidin-4-amine with 3-pyridinemethanol in the presence of a reducing agent such as sodium borohydride. The resulting compound is then methylated using methyl iodide to obtain N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine. The synthesis method has been optimized to yield high purity and yield of N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine.
Applications De Recherche Scientifique
N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance the levels of norepinephrine in the brain, which is involved in the regulation of mood, attention, and arousal. N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine has been studied for its potential use in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and narcolepsy.
Propriétés
Formule moléculaire |
C19H25N3 |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
N-benzyl-N-methyl-1-(pyridin-3-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C19H25N3/c1-21(15-17-6-3-2-4-7-17)19-9-12-22(13-10-19)16-18-8-5-11-20-14-18/h2-8,11,14,19H,9-10,12-13,15-16H2,1H3 |
Clé InChI |
JAFGXYZWVXABRL-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CN=CC=C3 |
SMILES canonique |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247351.png)

![4-Bromo-2-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247357.png)
![2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)

![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)
![1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247369.png)
![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)

![4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247372.png)
![1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247373.png)